Cas no 1478657-01-0 (1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid)

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazole moiety linked to an azetidine ring via a carbonyl group, with a carboxylic acid functional group at the 3-position of the azetidine. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The presence of both polar (carboxylic acid) and lipophilic (pyrazole, azetidine) groups enhances its potential as a pharmacophore in designing enzyme inhibitors or receptor modulators. Its rigid azetidine core contributes to conformational constraint, which can improve binding affinity and selectivity in target interactions. The compound is suitable for further derivatization, enabling exploration of structure-activity relationships in pharmaceutical research.
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid structure
1478657-01-0 structure
Product name:1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
CAS No:1478657-01-0
MF:C10H13N3O3
MW:223.228522062302
CID:5576979

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidinecarboxylic acid, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-
    • 1-(1,3-dimethyl-1h-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
    • 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
    • Inchi: 1S/C10H13N3O3/c1-6-3-8(12(2)11-6)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16)
    • InChI Key: JAAWJNVJONZNFI-UHFFFAOYSA-N
    • SMILES: N1(C(C2N(C)N=C(C)C=2)=O)CC(C(O)=O)C1

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 480.8±45.0 °C(Predicted)
  • pka: 3.89±0.20(Predicted)

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D115101-100mg
1-(1,3-dimethyl-1h-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0
100mg
$ 210.00 2022-06-06
TRC
D115101-500mg
1-(1,3-dimethyl-1h-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0
500mg
$ 750.00 2022-06-06
TRC
D115101-1g
1-(1,3-dimethyl-1h-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0
1g
$ 1135.00 2022-06-06
Life Chemicals
F1908-0944-2.5g
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0 95%+
2.5g
$1596.0 2023-09-07
Life Chemicals
F1908-0944-1g
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0 95%+
1g
$798.0 2023-09-07
Life Chemicals
F1908-0944-5g
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0 95%+
5g
$2394.0 2023-09-07
Life Chemicals
F1908-0944-0.25g
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0 95%+
0.25g
$720.0 2023-09-07
Life Chemicals
F1908-0944-10g
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0 95%+
10g
$3352.0 2023-09-07
Life Chemicals
F1908-0944-0.5g
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
1478657-01-0 95%+
0.5g
$758.0 2023-09-07

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid Related Literature

Additional information on 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic Acid: A Comprehensive Overview

The compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid (CAS No. 1478657-01-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with an azetidine moiety. The pyrazole component, a five-membered aromatic heterocycle, contributes to the molecule's stability and reactivity, while the azetidine ring introduces flexibility and additional functional groups for further chemical modifications.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The pyrazole ring, in particular, has been shown to enhance bioavailability and target specificity in pharmaceutical agents. Researchers have explored the synthesis of this compound through various routes, including condensation reactions and ring-closing strategies. These methods have not only improved the efficiency of production but also opened new avenues for functionalizing the molecule with additional bioactive groups.

The azetidine moiety in this compound plays a crucial role in its pharmacokinetic properties. Azetidines are known for their ability to form stable amide bonds, which are essential for drug delivery systems. Recent advancements in medicinal chemistry have demonstrated that modifying the azetidine ring can significantly alter the compound's solubility and permeability, making it more suitable for oral administration.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies have indicated that it exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in anti-cancer drug development. Additionally, its ability to modulate ion channels has sparked interest in its application as a neuroprotective agent.

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid involves a multi-step process that begins with the preparation of the pyrazole derivative. This is followed by coupling reactions to introduce the azetidine ring and subsequent purification steps to ensure high purity. The use of green chemistry principles in these processes has become increasingly popular, reducing environmental impact while maintaining product quality.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecule's conformational dynamics and stereochemistry, which are critical for understanding its biological behavior.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile through structural modifications. Scientists are also exploring its potential as a building block for more complex molecules with enhanced therapeutic properties. The integration of computational chemistry tools has further accelerated this process by enabling virtual screening and molecular docking studies.

In conclusion, 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid represents a valuable addition to the arsenal of heterocyclic compounds with diverse applications in drug discovery and chemical synthesis. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future research endeavors.

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